molecular formula C10H16Br2O4 B056365 Diethyl 2,5-dibromohexanedioate CAS No. 869-10-3

Diethyl 2,5-dibromohexanedioate

Cat. No. B056365
CAS RN: 869-10-3
M. Wt: 360.04 g/mol
InChI Key: UBCNJHBDCUBIPB-UHFFFAOYSA-N
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Patent
US06734306B2

Procedure details

A solution of Diethyl meso-2,5-dibromoadipate (50 g, 139 mmol) in benzene (150 mL) was heated to reflux. Then heating was discontinued and benzylamine (50 mL) was added under stirring in 1 h. At the end of the addition, the mixture was refluxed for 20 h. After cooling down, the hydrobromide salt was filtered off and washed with benzene, and the benzene solution was evaporated. The residue was distilled under reduced pressure (180-190° C./0.3 mmHg) to give a product (39.9 g, 94%) as a yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([CH:6](Br)[CH2:7][CH2:8][CH:9](Br)[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[O:5].[CH2:17]([NH2:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C1C=CC=CC=1>[CH3:1][CH2:2][O:3][C:4]([CH:6]1[N:24]([CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:8][CH2:7]1)=[O:5]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CCOC(=O)C(CCC(C(=O)OCC)Br)Br
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Stirring
Type
CUSTOM
Details
under stirring in 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then heating
ADDITION
Type
ADDITION
Details
At the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
FILTRATION
Type
FILTRATION
Details
the hydrobromide salt was filtered off
WASH
Type
WASH
Details
washed with benzene
CUSTOM
Type
CUSTOM
Details
the benzene solution was evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure (180-190° C./0.3 mmHg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 39.9 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06734306B2

Procedure details

A solution of Diethyl meso-2,5-dibromoadipate (50 g, 139 mmol) in benzene (150 mL) was heated to reflux. Then heating was discontinued and benzylamine (50 mL) was added under stirring in 1 h. At the end of the addition, the mixture was refluxed for 20 h. After cooling down, the hydrobromide salt was filtered off and washed with benzene, and the benzene solution was evaporated. The residue was distilled under reduced pressure (180-190° C./0.3 mmHg) to give a product (39.9 g, 94%) as a yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([CH:6](Br)[CH2:7][CH2:8][CH:9](Br)[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[O:5].[CH2:17]([NH2:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C1C=CC=CC=1>[CH3:1][CH2:2][O:3][C:4]([CH:6]1[N:24]([CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:8][CH2:7]1)=[O:5]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CCOC(=O)C(CCC(C(=O)OCC)Br)Br
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Stirring
Type
CUSTOM
Details
under stirring in 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then heating
ADDITION
Type
ADDITION
Details
At the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
FILTRATION
Type
FILTRATION
Details
the hydrobromide salt was filtered off
WASH
Type
WASH
Details
washed with benzene
CUSTOM
Type
CUSTOM
Details
the benzene solution was evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure (180-190° C./0.3 mmHg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 39.9 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06734306B2

Procedure details

A solution of Diethyl meso-2,5-dibromoadipate (50 g, 139 mmol) in benzene (150 mL) was heated to reflux. Then heating was discontinued and benzylamine (50 mL) was added under stirring in 1 h. At the end of the addition, the mixture was refluxed for 20 h. After cooling down, the hydrobromide salt was filtered off and washed with benzene, and the benzene solution was evaporated. The residue was distilled under reduced pressure (180-190° C./0.3 mmHg) to give a product (39.9 g, 94%) as a yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([CH:6](Br)[CH2:7][CH2:8][CH:9](Br)[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[O:5].[CH2:17]([NH2:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C1C=CC=CC=1>[CH3:1][CH2:2][O:3][C:4]([CH:6]1[N:24]([CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:8][CH2:7]1)=[O:5]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CCOC(=O)C(CCC(C(=O)OCC)Br)Br
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Stirring
Type
CUSTOM
Details
under stirring in 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then heating
ADDITION
Type
ADDITION
Details
At the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
FILTRATION
Type
FILTRATION
Details
the hydrobromide salt was filtered off
WASH
Type
WASH
Details
washed with benzene
CUSTOM
Type
CUSTOM
Details
the benzene solution was evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure (180-190° C./0.3 mmHg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 39.9 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.